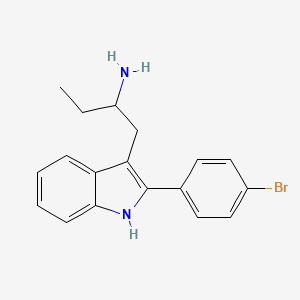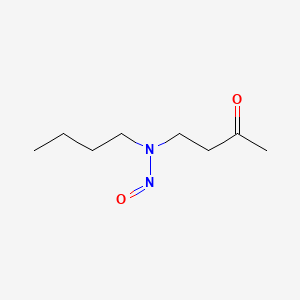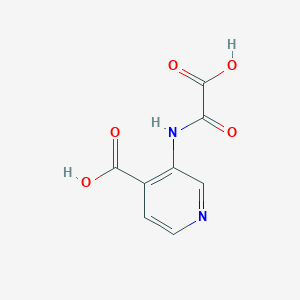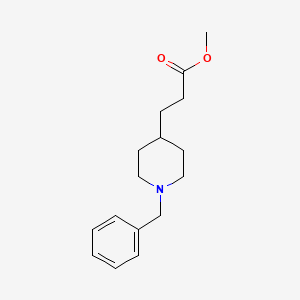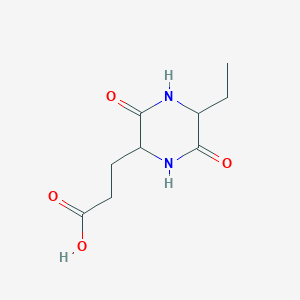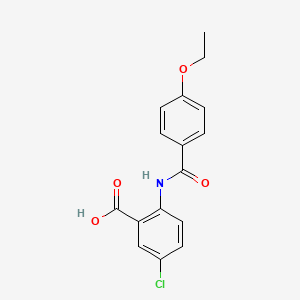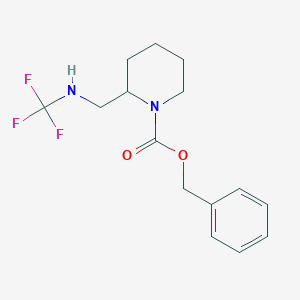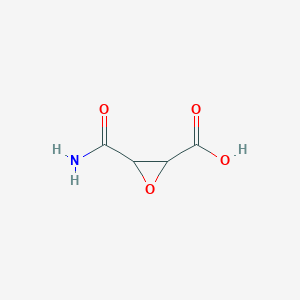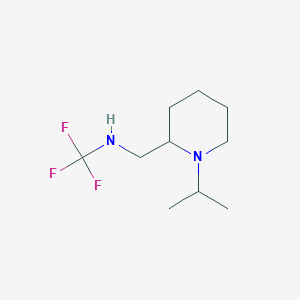
1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine is a compound that consists of 19 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, and 3 fluorine atoms . This compound is known for its unique chemical structure, which includes a six-membered ring, secondary amine, and tertiary amine . The presence of trifluoromethyl groups imparts distinct properties to the compound, making it valuable in various scientific research applications.
Méthodes De Préparation
The synthesis of 1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine involves several steps. One common method includes the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, followed by the reaction with sodium azide to form the corresponding [2+3]-cycloaddition product . This method yields the desired compound in moderate quantities. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce different functional groups into the molecule.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe to study enzyme interactions and receptor binding. . Additionally, in the industry, it can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1,1,1-trifluoro-N-((1-isopropylpiperidin-2-yl)methyl)methanamine can be compared with other similar compounds, such as 1,1,1-trifluoropropan-2-ylhydrazine hydrochloride . While both compounds contain trifluoromethyl groups, their chemical structures and properties differ. The presence of the piperidine ring in this compound imparts unique characteristics, making it suitable for specific applications that other compounds may not fulfill.
Propriétés
Formule moléculaire |
C10H19F3N2 |
|---|---|
Poids moléculaire |
224.27 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[(1-propan-2-ylpiperidin-2-yl)methyl]methanamine |
InChI |
InChI=1S/C10H19F3N2/c1-8(2)15-6-4-3-5-9(15)7-14-10(11,12)13/h8-9,14H,3-7H2,1-2H3 |
Clé InChI |
RHLZBUPWYMQHMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCCC1CNC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one](/img/structure/B13955096.png)
